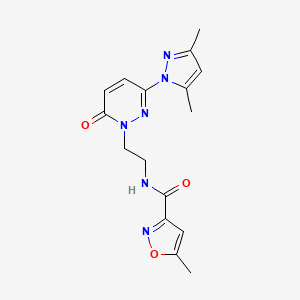

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

説明

BenchChem offers high-quality N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-10-8-11(2)22(18-10)14-4-5-15(23)21(19-14)7-6-17-16(24)13-9-12(3)25-20-13/h4-5,8-9H,6-7H2,1-3H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIXFKTBQUMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O3 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide |

| InChI Key | DDJATNZCPGHJAY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C=CC=N3)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole and isoxazole moieties suggests potential modulation of signaling pathways and metabolic processes.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess significant anti-inflammatory properties. For instance, certain derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

- Antimicrobial Properties : Compounds containing the pyrazole ring have been evaluated for their antimicrobial efficacy against various bacterial strains. Some derivatives exhibited promising results against Mycobacterium tuberculosis and other pathogens .

- Antitumor Activity : Certain pyrazole derivatives have been linked to anticancer effects, potentially through apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide:

- Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using in vivo models. Some compounds showed significant reductions in edema comparable to standard anti-inflammatory drugs like ibuprofen .

- Antimicrobial Screening : Research involving the synthesis of 1-acetyl-3,5-diphenylpyrazole derivatives demonstrated notable antimicrobial activity against various strains, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, pyridazinone cores can be functionalized via alkylation using RCH2Cl derivatives in the presence of K2CO3 and DMF at room temperature . The isoxazole-carboxamide moiety may be introduced via coupling agents (e.g., EDCI/HOBt) or through catalytic methods (e.g., Pd-mediated cross-coupling) . Key intermediates like 3,5-dimethylpyrazole and pyridazinone derivatives should be synthesized separately before final assembly.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions on pyridazinone (δ ~6.5–7.5 ppm for aromatic protons) and isoxazole (δ ~2.3 ppm for methyl groups) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or COX-2 inhibition, given structural similarity to celecoxib derivatives) . Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases). For cellular activity, employ viability assays (MTT/XTT) in disease-relevant cell lines, ensuring solubility via DMSO/PBS formulations (<0.1% DMSO final) .

Advanced Research Questions

Q. How can reaction yields be optimized during pyridazinone core synthesis under varying conditions?

- Methodological Answer : Systematic optimization is critical:

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for alkylation efficiency .

- Catalyst Selection : Test Pd(PPh3)4 or Mo(CO)6 for cyclization steps .

- Temperature Gradients : Perform reactions at 25–80°C to identify exothermic/endothermic bottlenecks .

Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography.

Q. How should discrepancies in biological activity data across assays be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, incubation time, and ATP concentrations in kinase assays.

- Counter-Screening : Test against off-target enzymes (e.g., COX-1 vs. COX-2) to rule out non-specific effects .

- Dose-Response Curves : Generate IC50 values in triplicate and analyze via nonlinear regression (GraphPad Prism) to confirm reproducibility .

Q. What in silico tools predict the compound’s pharmacokinetics and drug-likeness?

- Methodological Answer : Use SwissADME to calculate:

- Lipophilicity (LogP) : Target <5 for optimal membrane permeability.

- Solubility (LogS) : Adjust substituents (e.g., -COOH groups) if LogS < -4.

- Drug-Likeness : Compare with Lipinski’s rule violations (e.g., molecular weight <500 Da) .

Molecular docking (AutoDock Vina) can model interactions with target proteins (e.g., COX-2 active site) to rationalize activity .

Q. What strategies enhance target binding via isoxazole moiety modifications?

- Methodological Answer :

- Substituent Variation : Replace 5-methyl with electron-withdrawing groups (e.g., -Cl, -CF3) to improve binding affinity. Synthesize analogs via nucleophilic substitution .

- Bioisosteric Replacement : Substitute isoxazole with 1,2,4-oxadiazole to assess π-π stacking differences. Use Pd-catalyzed cross-coupling for heterocycle diversification .

- SAR Analysis : Correlate substituent effects with IC50 values using QSAR models (e.g., CoMFA/CoMSIA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。